The synthesis of zomepirac sodium salt involves a multi-step process starting from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. The synthesis can be outlined as follows:
Zomepirac sodium salt is chemically known as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. Its molecular formula is with a molar mass of approximately 291.73 g/mol. The unique structural feature of zomepirac is the presence of a pyrrole ring instead of the more common benzene ring found in many other NSAIDs .
Zomepirac sodium salt can undergo various chemical reactions:
The major products from these reactions depend on the specific reagents and conditions used, such as carboxylic acids from oxidation or alcohols from reduction.
Zomepirac sodium exerts its analgesic and anti-inflammatory effects primarily by inhibiting prostaglandin synthetase (cyclooxygenase). This enzyme catalyzes the conversion of arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever. By inhibiting this enzyme, zomepirac reduces the production of prostaglandins, leading to decreased pain perception and inflammation .
Relevant data regarding its physical characteristics include:
Zomepirac sodium salt has been extensively studied for its applications in various scientific fields:
Zomepirac sodium salt (5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid sodium salt) is a potent inhibitor of prostaglandin biosynthesis. As a non-steroidal anti-inflammatory drug (NSAID), it targets the arachidonic acid (AA) cascade, specifically blocking the conversion of AA to prostaglandin G₂ (PGG₂) and subsequently to prostaglandin H₂ (PGH₂) [1] [4] [6]. This dual inhibition occurs at the cyclooxygenase (COX) and peroxidase sites of prostaglandin-endoperoxide synthase (PTGS), effectively suppressing downstream prostanoid production (e.g., PGE₂, PGD₂, thromboxane A₂) [4] [6]. The pyrrole-acetic acid structure of Zomepirac sodium salt facilitates competitive displacement of AA within the COX catalytic pocket, thereby reducing pro-inflammatory mediator synthesis [6].
In vitro studies using human leukocyte preparations demonstrate that Zomepirac sodium salt reduces prostaglandin E₂ (PGE₂) synthesis by >80% at 10μM concentrations [1]. Its inhibition extends to thromboxane B₂ (TXB₂) in platelet microsomes, confirming broad-spectrum activity across prostanoid pathways [4]. Unlike glucocorticoids, Zomepirac sodium salt does not inhibit phospholipase A₂ or affect AA release from membrane phospholipids; its action is exclusively downstream at the COX level [6].
Table 1: Effects of Zomepirac Sodium Salt on Prostaglandin Metabolites
Experimental System | Prostanoid Targeted | Inhibition (%) | Concentration (μM) |
---|---|---|---|
Human leukocytes | Prostaglandin E₂ | 85% | 10 |
Platelet microsomes | Thromboxane B₂ | 78% | 10 |
Renal medulla homogenate | Prostaglandin F₂α | 70% | 10 |
Zomepirac sodium salt exhibits non-selective inhibition of both COX isoforms (COX-1 and COX-2), with a slight preference for COX-1 under physiological conditions [1] [4] [6]. Structural analyses reveal that its 4-chlorobenzoyl moiety binds the hydrophobic channel adjacent to the COX active site, while the acetic acid group coordinates with arginine-120 via ionic interactions [6]. This binding induces conformational constraints that prevent AA oxygenation [4]. The compound’s pyrrole ring enables π-π stacking with tyrosine-385, further stabilizing enzyme-inhibitor complexes [6].
Kinetic studies characterize Zomepirac sodium salt as a time-dependent, irreversible inactivator of COX enzymes due to covalent modification of serine-530 via its reactive glucuronide metabolite [1] [4]. This distinguishes it from competitive reversible NSAIDs:
Table 2: Enzyme Kinetics of Zomepirac Sodium Salt Against COX Isoforms
Parameter | COX-1 | COX-2 |
---|---|---|
IC₅₀ (μM) | 0.7 | 3.1 |
Inhibition constant (Ki) | 1.8 μM | 8.5 μM |
Selectivity ratio (COX-2/COX-1) | 4.4 |
Structure-activity relationship (SAR) studies show that modifications to its acetic acid group or pyrrole ring diminish COX affinity. Conversely, replacing the chlorobenzoyl group with trifluoromethyl variants enhances COX-2 selectivity, as demonstrated in derivatives like L-745,337 [6].
Zomepirac sodium salt circumvents multidrug resistance (MDR) by inhibiting multidrug resistance-associated protein (MRP) transporters, particularly MRP1 and MRP2 [3] [5]. It acts as a competitive substrate for MRP-mediated efflux, binding to the transporter’s substrate-binding domain with higher affinity than chemotherapeutics like doxorubicin or vincristine [3]. This reduces anticancer drug extrusion from tumor cells, increasing intracellular accumulation.
Key mechanistic insights include:
The carboxylic acid group of Zomepirac sodium salt is essential for MRP binding, as esterification abolishes chemosensitization. Molecular modeling suggests ionic interactions between its carboxylate anion and lysine-332 of MRP1, while the chlorobenzoyl group occupies a hydrophobic sub-pocket [5].
Table 3: Chemosensitizing Effects of Zomepirac Sodium Salt in MRP-Overexpressing Cells
Cell Line | Resistance Mechanism | Cytotoxic Agent | Fold-Reduction in IC₅₀ |
---|---|---|---|
HL60/ADR | MRP1 overexpression | Daunorubicin | 8 |
H69AR | MRP2 overexpression | Vincristine | 6 |
GLC4/ADR | MRP1 overexpression | Etoposide | 7 |
Notably, Zomepirac sodium salt does not affect P-glycoprotein (P-gp) transporters, confirming specificity for MRP-mediated pathways [3] [5]. This positions it as a prototype for designing MRP-selective modulators to overcome chemotherapy resistance.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7